molecular formula C24H21N3O3 B11495132 9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11495132
M. Wt: 399.4 g/mol
InChI Key: DVIFPBLFBQYOIO-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hexahydro-1,10-diazatetraphen-6-one core, substituted with a 4-nitrophenyl group and two methyl groups at the 8th position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be achieved through a multicomponent reaction involving aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. This reaction is typically facilitated by microwave irradiation, which offers several advantages such as shorter reaction times, higher yields, and reduced energy consumption . The reaction is carried out in the presence of glacial acetic acid, which acts as a catalyst, promoting the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic applications.

Comparison with Similar Compounds

8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can be compared with other similar compounds such as:

The uniqueness of 8,8-DIMETHYL-5-(4-NITROPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

9,9-dimethyl-12-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H21N3O3/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(8-6-14)27(29)30)22-16-4-3-11-25-17(16)9-10-18(22)26-19/h3-11,21,26H,12-13H2,1-2H3

InChI Key

DVIFPBLFBQYOIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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